molecular formula C10H8N2O2 B108130 4-(1H-Imidazol-1-yl)benzoic acid CAS No. 17616-04-5

4-(1H-Imidazol-1-yl)benzoic acid

Cat. No.: B108130
CAS No.: 17616-04-5
M. Wt: 188.18 g/mol
InChI Key: LFIDZIWWYNTQOQ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It is characterized by the presence of an imidazole ring attached to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 4-(1H-Imidazol-1-yl)benzoic acid is the CYP199A4 enzyme . This enzyme is a bacterial cytochrome P450 enzyme from Rhodopseudomonas palustris HaA2 . The CYP199A4 enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

This compound interacts with its target, the CYP199A4 enzyme, by binding to its ferric and ferrous heme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively .

Biochemical Pathways

It is known that the compound’s interaction with the cyp199a4 enzyme can influence the enzyme’s activity and thus potentially affect the metabolic pathways in which the enzyme is involved .

Pharmacokinetics

The compound’s molecular weight (18819 g/mol) and its solid physical form suggest that it may have certain pharmacokinetic characteristics that influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the CYP199A4 enzyme . By binding to this enzyme, the compound can potentially influence the enzyme’s activity and thus affect various metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy may be influenced by the specific conditions in which it is used, such as the presence of other substances that can interact with the CYP199A4 enzyme .

Preparation Methods

The synthesis of 4-(1H-Imidazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with imidazole. One common method is the condensation of 4-chlorobenzoic acid with imidazole under basic conditions . Another approach involves the reaction of benzoic acid with imidazole in the presence of a dehydrating agent[3][3]. Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(1H-Imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(1H-Imidazol-1-yl)benzoic acid can be compared with other imidazole-containing compounds such as:

  • 4-(1H-Imidazol-1-yl)methylbenzoic acid
  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 4-(1H-Benzimidazol-2-yl)aniline

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the imidazole ring and benzoic acid moiety in this compound contributes to its distinct chemical and biological properties[10][10].

Properties

IUPAC Name

4-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDZIWWYNTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353057
Record name 4-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17616-04-5
Record name 4-(1H-Imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Imidazolyl)benzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82g, 12 mmol) and potassium carbonate (1.40 g, 10 mmol) in dimethylsulfoxide (7 mL) and heat the mixture with stirring at 120°-130° C. for 5 hours, cool, add water and acid, extract with ether. Adjust the pH of the aqueous layer to 8 with sodium carbonate, extract with ether, dry the extract with sodium sulfate and evaporate. 4-(1H-Imidazol -1-yl)benzoic acid is prepared by refluxing this methyl ester (0.61 g, 3 mmol) in 5 mL of 10% aqueous sodium hydroxide for five minutes; cool, neutralize to pH 6-7 with hydrochloric acid, filter and dry the precipitated acid.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 4-(imidazol-1-yl)benzoate (0.5 g, 2.3 mmol) was heated at reflux in 5N HCl (40 ml) for 1 h, evaporated to dryness under reduced pressure and the resulting white solid dried in vacuo to afford 4-(imidazol-1-yl)benzoic acid This was suspended in dry toluene (40 ml) and thionyl chloride (2 ml) added under argon. The mixture was heated to reflux for 1.5 h and then evaporated to dryness under reduced pressure. The oil was dissolved in dichloromethane under argon and 4-methoxy-3-(4-methyl-1-piperazinyl)phenylamine (551 mg, 2.3 mmol) was added followed by triethylamine (2 ml). The mixture was stirred at room temperature under argon for 2 h and then partitioned between dichloromethane (50 ml) and saturated potassium carbonate (50 ml), and the organic extracts dried (sodium sulphate). The organic solution was filtered, evaporated to dryness under reduced pressure and purified by column chromatography (silica, chloroform/methanol 5-10%) to afford the amide (809 mg, 90%) which was crystallised from methanol diethyl ether as the oxalate salt.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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